molecular formula C16H18N4O2S B10878941 (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10878941
M. Wt: 330.4 g/mol
InChI Key: IBYBOZUQOYWQKY-UHFFFAOYSA-N
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Description

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole moiety, a pyrazolone core, and a methoxyethylamino substituent, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions The process begins with the preparation of the benzothiazole ring, followed by the formation of the pyrazolone core

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and temperature controls. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or pyrazolone rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it valuable for investigating biochemical pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to target specific molecular pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The benzothiazole and pyrazolone moieties allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.

Properties

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-(2-methoxyethyl)-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C16H18N4O2S/c1-10(17-8-9-22-3)14-11(2)19-20(15(14)21)16-18-12-6-4-5-7-13(12)23-16/h4-7,19H,8-9H2,1-3H3

InChI Key

IBYBOZUQOYWQKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCOC)C

Origin of Product

United States

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